molecular formula C7H8BFO2S B6343211 3-Fluoro-5-(methylthio)phenylboronic acid CAS No. 2121513-60-6

3-Fluoro-5-(methylthio)phenylboronic acid

Cat. No. B6343211
CAS RN: 2121513-60-6
M. Wt: 186.02 g/mol
InChI Key: LNVKROJTCUXMOT-UHFFFAOYSA-N
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Description

“3-Fluoro-5-(methylthio)phenylboronic acid” is a chemical compound with the CAS Number: 2121513-60-6 . It has a molecular weight of 186.01 . The IUPAC name for this compound is (3-fluoro-5-(methylthio)phenyl)boronic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H8BFO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acids, such as “this compound”, are important chemical building blocks employed in cross-coupling reactions . They are also used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .


Physical And Chemical Properties Analysis

The compound is stored at a temperature of 2-8°C . The compound is shipped at room temperature .

Mechanism of Action

Target of Action

3-Fluoro-5-(methylthio)phenylboronic acid is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, including novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-5-(methylthio)phenylboronic acid in laboratory experiments is its ability to covalently attach small molecules to proteins and other biomolecules. This makes it a useful reagent for a variety of biochemical and physiological studies. Additionally, this compound is relatively non-toxic and non-irritating, making it a safe reagent for use in laboratory experiments. However, this compound is not very soluble in aqueous solutions, making it difficult to use in some experiments.

Future Directions

There are a variety of potential future directions for the use of 3-Fluoro-5-(methylthio)phenylboronic acid, including its potential use in the synthesis of new pharmaceuticals and agrochemicals, its potential use in the diagnosis and treatment of various diseases, and its potential use in the modification of proteins and other biomolecules. Additionally, this compound could be used to create new materials with improved properties, such as increased solubility or increased stability. In addition, this compound could be used to create new catalysts or reagents for a variety of chemical reactions, including Suzuki-Miyaura cross-coupling, Sonogashira-Hagihara coupling, and the Heck reaction. Finally, this compound could be used to create new imaging agents for use in medical imaging technologies, such as MRI and PET.

Synthesis Methods

3-Fluoro-5-(methylthio)phenylboronic acid can be synthesized in a variety of ways, including the direct synthesis of the boronic acid derivative from 3-fluoro-5-(methylthio)phenol and boron tribromide, as well as the synthesis of the boronic acid derivative from the precursor 3-fluoro-5-(methylthio)aniline. The direct synthesis of this compound from 3-fluoro-5-(methylthio)phenol and boron tribromide is the most commonly used method and involves the reaction of the phenol with boron tribromide in the presence of a base. The reaction is typically carried out at room temperature and yields this compound in high yields.

Scientific Research Applications

3-Fluoro-5-(methylthio)phenylboronic acid has a variety of applications in scientific research, including its ability to modify proteins and other biomolecules, as well as its potential use in the diagnosis and treatment of various diseases. For example, it has been used to modify proteins by covalently attaching them to this compound, which can be used to study the structure and function of proteins. This compound has also been used to attach small molecules to proteins and other biomolecules, which can be used to study the interactions between the molecules and their targets. In addition, this compound has been used in the diagnosis and treatment of various diseases, including cancer and Alzheimer’s disease.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

(3-fluoro-5-methylsulfanylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BFO2S/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVKROJTCUXMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)SC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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